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Compound of Interest

Compound Name: 5-Bromo-6-methoxypicolinonitrile

CAS No.: 1261269-71-9

Cat. No.: B6324626

Get Quote

Executive Summary & Compound Profile
This guide addresses the purification of 5-Bromo-6-methoxypicolinonitrile (also known as 5-

bromo-6-methoxy-2-pyridinecarbonitrile). This compound is a critical intermediate in the

synthesis of medicinal pharmacophores, often utilized for its orthogonal reactivity: the nitrile

group serves as a precursor for amines or acids, while the bromine atom facilitates

Suzuki/Buchwald couplings.

Recrystallization of this scaffold presents unique challenges due to the competing polarities of

the nitrile (polar, H-bond acceptor) and methoxy (lipophilic, donor) groups, often leading to

"oiling out" rather than distinct crystal formation.
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Property Data / Characteristic

CAS Number 1261269-71-9

Molecular Formula C7H5BrN2O

Molecular Weight 213.03 g/mol

Physical Form White to off-white solid

Melting Point

Expected range:[1][2][3][4] 110–140 °C

(Analogous structures: 5-bromo-2-cyanopyridine

mp 128-132°C) [1]

Solubility Profile
Soluble in DCM, EtOAc, DMSO; Sparingly

soluble in Heptane, Water.[2]

Solvent System Selection Strategy
The choice of solvent is the single most critical variable. For polysubstituted pyridines, we

prioritize solvents that disrupt

-

stacking without causing solvolysis of the nitrile group.

Primary Recommendation: Ethanol (95% or Absolute)
Why: Ethanol offers a steep solubility curve for methoxy-pyridines.[2] The hydroxyl group

interacts with the pyridine nitrogen, aiding dissolution at high temperatures, while the

hydrophobic ethyl chain allows for precipitation upon cooling.

Risk: Prolonged boiling can cause minor hydrolysis of the nitrile to the amide (5-bromo-6-

methoxypicolinamide), although this is slow at neutral pH.[2]

Secondary Recommendation: Ethyl Acetate / n-
Heptane[2]

Why: This is the standard "Antisolvent" method. Ethyl acetate dissolves the compound

effectively; heptane acts as the antisolvent to drive crystallization.
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Protocol: Dissolve in minimum hot EtOAc, then add hot Heptane until turbidity persists.

Tertiary Recommendation: Toluene
Why: Excellent for highly crystalline aromatic systems. Toluene often produces larger, purer

crystals due to slower nucleation rates.

Risk: Lower recovery yields due to higher solubility at ambient temperatures.

Solvent Screening Table
Solvent
System

Dissolution
(Hot)

Precipitation
(Cold)

Impurity
Rejection

Notes

Ethanol (95%) High Good Moderate

Best balance of

yield/purity.[2]

Watch for

hydrolysis.

EtOAc / Heptane High Excellent High

Best for

removing non-

polar impurities

(e.g.,

dibromides).

Acetonitrile Very High Poor Low

Often too

soluble; good for

removing very

polar salts.

Toluene Moderate Moderate Excellent

Produces high-

quality crystals;

requires lower

temperatures

(-10°C) for yield.

Detailed Recrystallization Protocol
Standard Operating Procedure (SOP): Ethanol Method
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Preparation: Place crude 5-Bromo-6-methoxypicolinonitrile (e.g., 10 g) in a round-bottom

flask equipped with a magnetic stir bar and a reflux condenser.

Dissolution: Add Ethanol (approx. 5-7 mL per gram of solid) through the condenser. Heat the

mixture to reflux (approx. 78°C) with stirring.

Checkpoint: If solids remain after 10 minutes of reflux, add more solvent in 1 mL

increments. If the solid looks like inorganic salt (e.g., NaBr from synthesis), do not add

more solvent; proceed to filtration.

Hot Filtration (Critical): While maintaining reflux temperature, filter the solution through a pre-

warmed glass frit or Celite pad to remove insoluble inorganic residues or polymer specs.

Controlled Cooling: Transfer the filtrate to a clean Erlenmeyer flask. Cover and allow to cool

to room temperature slowly (over 2-3 hours).

Tip: Rapid cooling often traps impurities or causes oiling.

Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to

maximize yield.

Collection: Filter the crystals using a Buchner funnel. Wash the cake with cold (-10°C)

Ethanol.

Drying: Dry under vacuum (approx. 50 mbar) at 40°C. Do not exceed 60°C to prevent nitrile

degradation or sublimation.

Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer)
instead of crystallizing. How do I fix this?
Diagnosis: This is common with methoxy-substituted aromatics.[2] It occurs when the

compound's melting point is depressed by impurities or solvent, causing it to separate as a

liquid phase before it can crystallize.

Corrective Action Workflow:
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Issue: Product Oils Out

Re-heat to Reflux
(Dissolve Oil)

Check Solvent Composition

Add Seed Crystal
at Cloud Point

Reduce Cooling Rate
(Wrap flask in foil/towel)

Crystallization

If composition OK Add 1-2% more Polar Solvent
(e.g., Ethanol/EtOAc)

If solution too saturated

Click to download full resolution via product page

Figure 1: Decision tree for resolving oiling out phenomena.

Q2: The crystals are colored (yellow/orange), but the
product should be white. Is this a problem?
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Analysis: Yellow coloration often indicates trace N-oxide formation or polymerized byproducts

from the cyanating step (e.g., copper residues if CuCN was used). Solution:

Activated Carbon: During the hot dissolution step, add activated carbon (5-10 wt%). Stir for

15 minutes at reflux, then hot filter.

Wash: Ensure the final filter cake is washed thoroughly with cold solvent to displace the

mother liquor containing the colored impurities.

Q3: My yield is lower than expected (<60%). Where is the
product?
Analysis: The product likely has high solubility in the chosen solvent even at low temperatures.

Solution:

Mother Liquor Check: Analyze the filtrate (mother liquor) by TLC/LC-MS. If the product is

present, concentrate the filtrate to half volume and repeat the cooling step (Second Crop).

Antisolvent Addition: If using pure Ethanol, add water dropwise to the cold mother liquor to

force precipitation (be careful not to hydrolyze).

Q4: How do I remove the regioisomer (3-bromo-6-
methoxypicolinonitrile)?
Analysis: Regioisomers often have very similar solubility profiles.[2] Solution: Recrystallization

is less effective than chromatography for isomer separation. However, Toluene is often more

selective for structural isomers than alcohols due to rigid

-stacking requirements in the crystal lattice. Try a Toluene recrystallization if the isomer content
is >5%.
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Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet

(SDS) before handling brominated cyanopyridines, as they may release toxic fumes if heated

to decomposition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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